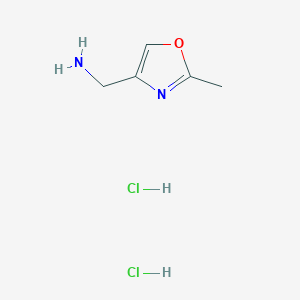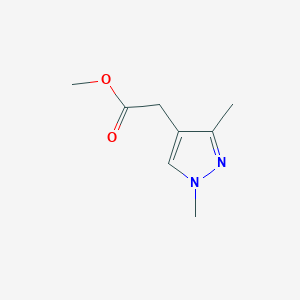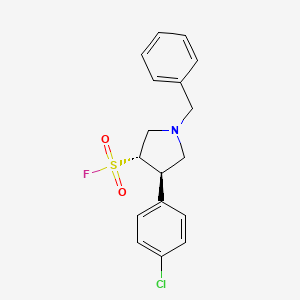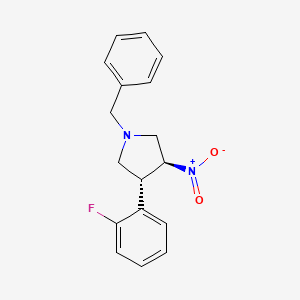
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride (2MOMCl) is a colorless, crystalline organic compound. It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound. 2MOMCl is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
科学的研究の応用
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride is widely used in scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a building block for the synthesis of other organic compounds, such as 2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is used in the synthesis of pharmaceuticals.
作用機序
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride acts as a catalyst in organic reactions, promoting the formation of covalent bonds between two molecules. It does this by forming a coordination complex with a metal ion, such as palladium or platinum. This coordination complex then acts as a Lewis acid, donating electrons to the reactants and promoting the formation of covalent bonds.
Biochemical and Physiological Effects
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of effects, including increased alertness and improved memory. (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride has also been shown to have antioxidant and anti-inflammatory effects, and to modulate the activity of a number of other enzymes and receptors.
実験室実験の利点と制限
The use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is relatively easy to synthesize and purify. It is also a very stable compound, and can be stored for long periods of time without significant degradation. However, it is important to note that (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride is a toxic substance, and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride. It could be used as a drug delivery system, as it is able to cross the blood-brain barrier and target specific areas of the brain. It could also be used to study the effects of acetylcholine on the brain, as well as its effects on other enzymes and receptors. Additionally, it could be used to study the effects of other compounds on the brain, as it is able to modulate the activity of a number of enzymes and receptors. Finally, it could be used to synthesize a variety of organic compounds, as it is a versatile building block for organic synthesis.
合成法
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride can be synthesized by the reaction of 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethane with ammonia. This reaction produces 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is then recrystallized from aqueous ethanol to obtain pure (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a catalyst such as palladium or platinum.
特性
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPFSLKVIBJNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyloxazol-4-yl)methanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)



methyl-lambda6-sulfanone](/img/structure/B6600304.png)

![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)